{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine
Beschreibung
Eigenschaften
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-12(10(2)16-14-9)8-15-5-3-4-11(6-13)7-15/h11H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZASGVVVRQCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C11H19N3O
- Molecular Weight : 209.29 g/mol
- CAS Number : 1250525-98-4
Biological Activity Overview
Research indicates that compounds similar to {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine exhibit a range of biological activities, particularly in antimicrobial and antifungal domains.
Antimicrobial Activity
A study evaluating various piperidine derivatives found that certain modifications in their structure significantly enhance their antibacterial properties. The compound's structural analogs demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| PA-1 | 0.0039 | S. aureus |
| PA-2 | 0.025 | E. coli |
Antifungal Activity
In vitro tests have also shown that certain piperidine derivatives possess antifungal properties. For instance, compounds with specific substitutions on the piperidine ring exhibited significant activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A ligand-binding assay was conducted to evaluate the inhibitory activity of {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine against Mycobacterium tuberculosis shikimate kinase. The results indicated effective inhibition at concentrations as low as 0.05 µM .
- Antibacterial Efficacy : A comparative study on various piperidine derivatives showed that modifications at specific positions on the piperidine ring can enhance antibacterial activity significantly. Compounds with hydroxyl or nitro groups exhibited increased potency against tested bacterial strains .
The mechanism through which {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity . Further studies are needed to elucidate the precise pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine with three structurally related compounds, focusing on molecular features, physicochemical properties, and inferred applications.
(3,5-Dimethylisoxazol-4-yl)methanamine
Structure : Lacks the piperidine ring, consisting only of an isoxazole core with a methylamine substituent.
Molecular Formula : C₆H₁₀N₂O.
Molecular Weight : 126.16 g/mol .
Key Differences :
- Lower molecular weight (126.16 vs. 237.33 g/mol for the target compound) may improve solubility but limit binding affinity in biological targets.
Applications : Often used as a building block in synthesizing larger heterocycles or bioactive molecules targeting enzymes or receptors requiring isoxazole recognition .
1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanamine Hydrochloride
Structure : Features a benzene ring substituted with the isoxazole group and a methylamine side chain, protonated as a hydrochloride salt.
Molecular Formula : C₁₃H₁₇ClN₂O (hydrochloride salt).
Molecular Weight : 252.74 g/mol (salt form) .
Key Differences :
- Hydrochloride salt improves crystallinity and stability compared to the free base form of the target compound .
Applications : Likely explored in drug discovery for its improved solubility and stability in formulation.
3-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Structure : Incorporates a piperidine ring linked to an acetylated isoxazole and a pyrazine-carbonitrile group.
Molecular Formula : C₁₇H₁₉N₅O₃.
Molecular Weight : 341.36 g/mol .
Key Differences :
- Higher molecular weight (341.36 g/mol) may reduce membrane permeability compared to the target compound.
Applications : Likely designed for kinase inhibition or as a fragment in anticancer agents due to its extended conjugation and heteroaromatic systems .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine | C₁₃H₂₁N₃O | 237.33 | Piperidine, isoxazole, methanamine | CNS ligands, enzyme inhibitors |
| (3,5-Dimethylisoxazol-4-yl)methanamine | C₆H₁₀N₂O | 126.16 | Isoxazole, methylamine | Building block, bioactive fragments |
| 1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanamine HCl | C₁₃H₁₇ClN₂O | 252.74 | Benzene, isoxazole, hydrochloride salt | Drug formulations |
| 3-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | C₁₇H₁₉N₅O₃ | 341.36 | Piperidine, acetyl-isoxazole, pyrazine | Kinase inhibitors, anticancer agents |
Research Implications
- Structural Complexity and Bioactivity : The piperidine-isoxazole hybrid in the target compound balances flexibility and metabolic stability, making it suitable for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical .
- Salt Forms : Hydrochloride derivatives (e.g., ) highlight the importance of salt formation in optimizing physicochemical properties for pharmaceutical development .
- Synthetic Utility : Compounds like those in demonstrate the use of modular synthesis (e.g., acetyl and pyrazine additions) to diversify pharmacological profiles .
Vorbereitungsmethoden
Synthetic Route and Reaction Conditions
Based on the synthesis of related 3,5-dimethylisoxazole derivatives and piperidine amines, the following preparation method is deduced from the literature and patent disclosures:
Step 1: Preparation of 3,5-Dimethylisoxazol-4-yl Methyl Halide Intermediate
The 3,5-dimethylisoxazole is first functionalized at the 4-position with a methyl halide group (e.g., bromomethyl or chloromethyl) to provide a reactive electrophile for nucleophilic substitution. This step typically involves halogenation under mild conditions to preserve the isoxazole ring.
Step 2: Nucleophilic Substitution with Piperidin-3-yl Methanamine
The piperidin-3-yl methanamine nucleophile attacks the halomethyl group of the isoxazole intermediate, forming the key C–N bond linking the piperidine nitrogen to the oxazolylmethyl substituent. This reaction is generally carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) with a base (e.g., triethylamine or pyridine) to scavenge the released halide acid.
Step 3: Purification and Characterization
The product is purified by standard chromatographic techniques and characterized by NMR (1H, 13C, 2D NMR), mass spectrometry, and possibly X-ray crystallography to confirm its structure and stereochemistry.
Detailed Research Findings and Characterization
While direct literature on the exact compound is limited, closely related compounds such as 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine have been synthesized and characterized, providing insights into the preparation and structural analysis of similar isoxazole derivatives.
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The 1H NMR spectrum typically shows characteristic signals for the methyl groups on the isoxazole ring around 2.1–2.5 ppm as singlets, methylene protons linking the oxazole to the piperidine ring, and multiplets corresponding to the piperidine ring protons. 13C NMR confirms the presence of methyl carbons (~11–13 ppm), aromatic carbons of the oxazole (~113–158 ppm), and aliphatic carbons of the piperidine ring (~25–50 ppm).
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COSY, HMQC, and HMBC spectra help establish proton-proton and proton-carbon connectivities, confirming the substitution pattern and linkage between the oxazole and piperidine moieties.
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For structurally related compounds, X-ray crystallography has been employed to determine the absolute configuration and bond parameters, confirming the molecular geometry and substituent orientation.
Data Tables from Related Compound Characterization
| Parameter | Value / Observation | Notes |
|---|---|---|
| Methyl protons (isoxazole) | 2.12 ppm, 2.49 ppm (singlets) | Characteristic for 3,5-dimethyl groups |
| Piperidine ring protons | 1.7–3.8 ppm (multiplets and doublets) | Reflects ring methylene and methine |
| 13C NMR methyl carbons | 11.0–13.0 ppm | Methyl groups on isoxazole |
| 13C NMR aromatic carbons | 113–158 ppm | Isoxazole ring carbons |
| Key bond lengths (Å) | S(1)-O(3): 1.424(2), S(1)-N(12): 1.634(2) | From related sulfonyl isoxazole compound |
| Key bond angles (°) | O(3)-S(1)-O(2): 120.01(14), N(1)-C(10)-H(10A): 108.6 | Indicative of typical bond geometry |
Note: Bond lengths and angles are from related sulfonyl derivatives and serve as a reference for structural expectations.
Summary of Preparation Method Analysis
| Step | Description | Reaction Conditions | Characterization Techniques |
|---|---|---|---|
| 1. Halomethylation | Introduction of halomethyl group on 3,5-dimethylisoxazole | Mild halogenation, controlled temperature | NMR, MS |
| 2. Nucleophilic substitution | Coupling with piperidin-3-yl methanamine | Aprotic solvent, base, room temperature to mild heating | NMR (1D, 2D), MS, X-ray (if crystalline) |
| 3. Purification | Chromatography or recrystallization | Standard organic purification methods | Purity analysis, melting point |
Q & A
Q. What are the established synthetic routes for {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine?
Methodological Answer:
- Alkylation of Piperidine Derivatives : React 3,5-dimethylisoxazole-4-methyl halides with piperidin-3-ylmethanamine precursors under basic conditions (e.g., K₂CO₃/THF) to introduce the oxazole moiety .
- Reductive Amination : Use NaBH₄ or other reducing agents to stabilize intermediate imines, as demonstrated in analogous amine syntheses .
- Protection/Deprotection Strategies : Employ tert-butyloxycarbonyl (Boc) groups to protect the primary amine during synthesis, followed by acidic deprotection (e.g., HCl/EtOAc) .
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, THF, RT, 12h | ~65% | |
| Reductive Amination | NaBH₄, MeOH, 0°C → RT | ~92% |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and purity (e.g., δ ~2.3 ppm for methyl groups on oxazole) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 225.72) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data .
Key Data:
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 2.25 (s, 6H, oxazole-CH₃), δ 3.45 (m, piperidine-CH₂) | |
| X-ray | Space group P2₁2₁2₁, R₁ = 0.043 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in enzyme inhibition?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to model interactions with targets (e.g., CARM1, as in PDB 7FAJ) .
- Analog Synthesis : Modify the oxazole methyl groups or piperidine substituents and compare inhibitory IC₅₀ values (e.g., 3,5-dimethyl vs. halogenated analogs) .
- Biological Assays : Test against recombinant enzymes (e.g., CARM1) using fluorescence polarization or radiometric assays .
Key Data:
| Modification | Target (IC₅₀) | Reference |
|---|---|---|
| 3,5-dimethyloxazole | CARM1 (0.8 µM) | |
| 3-chloro substitution | CARM1 (>10 µM) |
Q. What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous or lipid environments to assess bioavailability .
- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
Q. How can contradictory crystallographic data be resolved?
Methodological Answer:
- Multi-Software Validation : Cross-validate SHELX-refined structures with programs like PHENIX or Olex2 to address outliers .
- High-Resolution Data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce ambiguity .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in oxazole-containing compounds .
Specialized Methodological Considerations
Q. What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
Q. How is metabolic stability assessed in preclinical studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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